molecular formula C12H6Cl2N2 B12998874 2-Chloro-4-(4-chlorophenyl)nicotinonitrile

2-Chloro-4-(4-chlorophenyl)nicotinonitrile

Cat. No.: B12998874
M. Wt: 249.09 g/mol
InChI Key: XZALZAWSRSDKCT-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-chlorophenyl)nicotinonitrile is an organic compound with the molecular formula C12H6Cl2N2. It is a derivative of nicotinonitrile, characterized by the presence of two chlorine atoms and a nitrile group attached to a pyridine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-chlorophenyl)nicotinonitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate undergoes cyclization with phosphorus oxychloride to form the desired product . The reaction conditions often include heating and stirring to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-chlorophenyl)nicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted nicotinonitriles, pyridine derivatives, and other heterocyclic compounds.

Scientific Research Applications

2-Chloro-4-(4-chlorophenyl)nicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(4-chlorophenyl)nicotinonitrile
  • 2-Chloro-4-(4-fluorophenyl)nicotinonitrile
  • 2-Allylthio-6-(4-chlorophenyl)nicotinonitrile

Uniqueness

2-Chloro-4-(4-chlorophenyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution makes it particularly useful in certain synthetic and research applications, differentiating it from other nicotinonitrile derivatives .

Properties

IUPAC Name

2-chloro-4-(4-chlorophenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2/c13-9-3-1-8(2-4-9)10-5-6-16-12(14)11(10)7-15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZALZAWSRSDKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC=C2)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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